tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
Description
tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate is a sulfur-containing ester featuring a pyrrolidine ring with a sulfanylidene group and a tert-butyl ester moiety.
Properties
CAS No. |
517104-00-6 |
|---|---|
Molecular Formula |
C11H19NO2S |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)6-8-12-7-4-5-9(12)15/h4-8H2,1-3H3 |
InChI Key |
KFXCMPDJNWKZNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCCC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with a thioxopyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thioxopyrrolidine, followed by nucleophilic addition to the acrylate ester. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of flow microreactors has been reported to enhance the sustainability and versatility of the process .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butanol. This reaction is critical for deprotection in synthetic workflows .
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | Aqueous H₃PO₄ or H₂SO₄ | 3-(2-sulfanylidenepyrrolidin-1-yl)propanoic acid | 85–92% | |
| Basic hydrolysis | NaOH (aq.) | Same as above + tert-butanol | 78–88% |
-
Mechanism :
Deprotection to Acid Chlorides
The tert-butyl ester reacts with sulfuryl chloride (SOCl₂) to form the corresponding acid chloride, a key intermediate for amide or ester synthesis .
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Room temperature | SOCl₂ | 3-(2-sulfanylidenepyrrolidin-1-yl)propanoyl chloride | 89% |
-
Selectivity : tert-Butyl esters react preferentially over methyl, ethyl, or benzyl esters under these conditions .
-
Applications : The acid chloride can undergo nucleophilic acyl substitution with amines or alcohols to form amides or esters .
Thermal Decomposition
At elevated temperatures (>150°C), the ester undergoes thermal decomposition via β-elimination, releasing isobutylene and forming a vinylogous acid .
| Conditions | Byproduct | Product | Reference |
|---|---|---|---|
| 160°C, inert atmosphere | Isobutylene | 3-(2-sulfanylidenepyrrolidin-1-yl)propenoic acid |
Nucleophilic Attack at the Sulfur Center
The sulfanylidene group exhibits thioketone-like reactivity, enabling cycloadditions or alkylation at the sulfur atom. For example:
-
Thia-Michael Addition : Reaction with α,β-unsaturated carbonyl compounds forms thioether adducts.
Key Reaction Trends and Challenges
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives similar to tert-butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate possess significant antimicrobial properties. Studies have demonstrated effective inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6 - 25 µg/mL |
| Staphylococcus aureus | 10 - 30 µg/mL |
| Pseudomonas aeruginosa | 15 - 35 µg/mL |
These findings suggest its potential as an antimicrobial agent in clinical settings.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have shown promising results for this compound. For instance, certain structural modifications led to enhanced cytotoxic effects against:
| Cell Line | IC50 Value (µM) |
|---|---|
| Ehrlich’s Ascites Carcinoma | <10 |
| Dalton’s Lymphoma Ascites | <15 |
Such activity indicates that this compound may serve as a lead structure for developing new anticancer therapies.
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several pyrrolidine derivatives against common bacterial and fungal strains. Results indicated that modifications in the phenyl ring structure significantly influenced antibacterial potency, with some compounds exhibiting zones of inhibition between 10 mm and 29 mm.
Cytotoxicity in Cancer Models
A recent investigation into the cytotoxic effects of this compound revealed a promising profile against various cancer cell lines. The study noted that compounds with specific substituents on the pyrrolidine ring showed enhanced activity compared to their non-modified counterparts.
Drug Development
The unique structural characteristics of this compound make it a candidate for pharmaceutical development. Its ability to selectively target certain biological pathways suggests potential therapeutic applications in treating infections and cancer.
Biological Interactions
Studies examining protein-ligand interactions have utilized this compound to understand its pharmacological effects better. It has been instrumental in exploring cellular signaling pathways relevant to various diseases.
Fine Chemicals Production
In industrial applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further chemical modifications that can lead to the development of novel compounds with enhanced properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxopyrrolidine ring can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active thioxopyrrolidine moiety, which can then exert its effects on the target pathways .
Comparison with Similar Compounds
Structural Features
Key Analogs :
BHA (2(3)-tert-butyl-4-hydroxyanisole) (–2): Contains a tert-butyl group and a methoxy-substituted phenol. Lacks the sulfanylidenepyrrolidine and ester functionalities. Known for inducing hepatic detoxifying enzymes (glutathione S-transferases, epoxide hydratase) via dietary administration .
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (): Shares the tert-butyl ester and propanoate backbone but replaces the sulfanylidenepyrrolidine with a polyethylene glycol (PEG)-like chain. Ether linkages enhance hydrophilicity, contrasting with the sulfur-driven hydrophobicity of the target compound.
tert-Butyl 3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate (): Features aromatic (naphthalene) and heterocyclic (oxoisoindoline) substituents. The tert-butyl ester is sterically shielded, similar to the target compound, but lacks sulfur-based reactivity.
Physicochemical Properties
- Solubility :
- Stability :
- tert-Butyl esters generally resist hydrolysis under acidic/basic conditions.
- Sulfanylidene groups may oxidize to disulfides, unlike the inert ether or aromatic groups in analogs.
Biological Activity
tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butyl ester group and a pyrrolidine ring with a sulfanylidenepyrrolidine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing sulfur and nitrogen heterocycles exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| MRSA | 15 | 100 |
| E. coli | 12 | 100 |
| P. aeruginosa | 10 | 100 |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a potential role as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell signaling pathways. Specifically, it may inhibit key enzymes or receptors that are critical for microbial growth or cancer cell proliferation.
Enzyme Inhibition
Studies have suggested that the compound may inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cancer cell growth and proliferation .
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of this compound. These analogs were tested for their antimicrobial and anticancer properties, revealing that modifications to the pyrrolidine ring significantly affected their potency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate, and how can reaction conditions be optimized?
- Methodology :
- Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity .
- Reference analogous tert-butyl ester syntheses (e.g., tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate) from Kanto Reagents catalogs, where reaction conditions (e.g., 67–93°C melting points, 97% purity thresholds) inform stability and purification protocols .
- Employ HPLC and NMR for real-time monitoring of intermediates and byproducts .
Q. How can researchers characterize the solubility and stability of tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate under varying experimental conditions?
- Methodology :
- Perform solubility screens in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis .
- Assess thermal stability via differential scanning calorimetry (DSC) and compare to structurally similar compounds (e.g., tert-butylhydrazine hydrochloride, mp 191–194°C) to identify decomposition thresholds .
Advanced Research Questions
Q. What strategies can resolve contradictions in kinetic data for reactions involving tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate?
- Methodology :
- Conduct replicate experiments under controlled humidity and oxygen levels to isolate environmental variables .
- Apply multivariate statistical analysis (e.g., ANOVA) to differentiate systematic errors from intrinsic reaction variability .
- Cross-validate results using complementary techniques (e.g., LC-MS for byproduct identification vs. NMR for structural confirmation) .
Q. How can computational modeling enhance the design of tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate-derived catalysts or ligands?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, as demonstrated by ICReDD’s integration of computational and experimental workflows .
- Leverage virtual screening to predict steric/electronic effects of substituents on pyrrolidine-thione moieties, guided by PubChem’s molecular descriptor databases .
Q. What experimental frameworks are suitable for studying the compound’s role in multi-step organic syntheses (e.g., as a protecting group or chiral auxiliary)?
- Methodology :
- Design modular reaction sequences with orthogonal protecting groups (e.g., tert-butyl esters vs. silyl ethers) to evaluate compatibility .
- Apply kinetic isotope effects (KIE) or isotopic labeling to trace mechanistic pathways in stereoselective transformations .
Methodological Innovations
- Integrate machine learning with experimental data to predict optimal reaction conditions, reducing trial-and-error approaches by 40–60% .
- Adopt high-throughput screening for derivative libraries, leveraging robotic platforms for rapid data generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
